![molecular formula C19H21FN4O2S B14144904 2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide CAS No. 914265-88-6](/img/structure/B14144904.png)
2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide is a complex organic compound with a molecular formula of C19H21N4O2FS. This compound is notable for its unique structure, which includes a fluorophenyl group, an isoxazole ring, and a thiazolecarboxamide moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide typically involves multiple steps, including the formation of the isoxazole and thiazole rings. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the desired rings. Common reagents used in these reactions include dimethylamine, fluorobenzene, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[5-[(dimethylamino)methyl]-3-(4-chlorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-[5-[(dimethylamino)methyl]-3-(4-bromophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide: Contains a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
914265-88-6 |
|---|---|
Molecular Formula |
C19H21FN4O2S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-1,2-oxazol-4-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H21FN4O2S/c1-11(2)21-18(25)14-10-27-19(22-14)16-15(9-24(3)4)26-23-17(16)12-5-7-13(20)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,21,25) |
InChI Key |
JSIZZGXDDGIJON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)C2=C(ON=C2C3=CC=C(C=C3)F)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
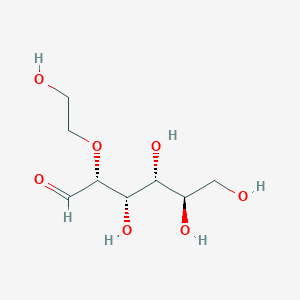

![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)

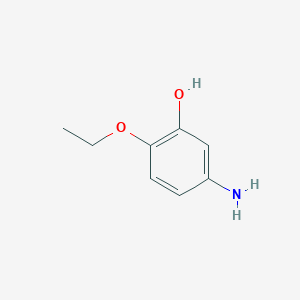
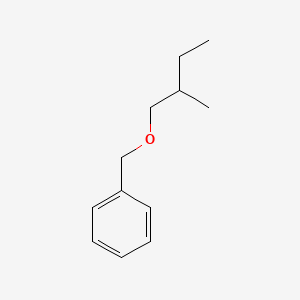

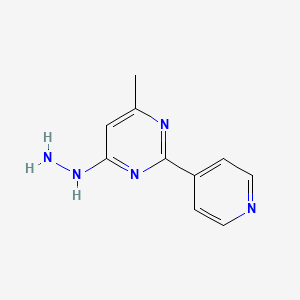
![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)
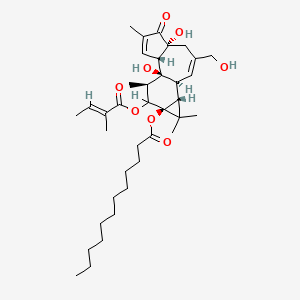
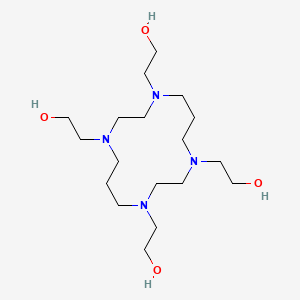
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
